1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol chemical properties
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol chemical properties
An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Executive Summary
This technical guide provides a comprehensive overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a pivotal chemical intermediate in various scientific sectors. Known by its CAS Number 159873-64-0, this compound serves as a critical building block in pharmaceutical development, organic synthesis, and material science.[1] Its unique structure, featuring a nitro group that can enhance biological activity, makes it particularly valuable for researchers in drug discovery.[1] This document details the compound's core chemical properties, outlines a validated synthesis protocol, discusses its primary applications, and provides essential safety and handling guidelines for laboratory professionals. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.
Chemical Structure
The molecular structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is characterized by a benzodioxole ring system substituted with a nitro group and a 1-hydroxyethyl group. This arrangement provides multiple sites for further chemical modification, making it a versatile synthetic intermediate.[1]
Caption: Chemical Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Core Properties
The key physicochemical properties have been consolidated from various suppliers and databases to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 159873-64-0 | [1][2][3] |
| Molecular Formula | C₉H₉NO₅ | [1][2][3] |
| Molecular Weight | 211.17 g/mol | [1][2][4] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Melting Point | 86 - 90 °C | [1] |
| Purity | ≥98% (by GC) | [1][2] |
| Synonyms | α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, α-Methyl-6-nitropiperonyl alcohol | [1][2] |
| Storage Conditions | Store at room temperature, airtight, protected from light and kept dry. | [1][5] |
Synthesis and Mechanism
The synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is most logically and efficiently achieved via the chemical reduction of its corresponding ketone precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone. This approach is a standard, high-yield transformation in organic chemistry.
Retrosynthetic Rationale
The choice of a reduction pathway is based on the commercial availability of the ketone precursor and the high chemoselectivity of modern reducing agents. Reagents such as sodium borohydride (NaBH₄) are ideal for this transformation as they selectively reduce ketones and aldehydes without affecting more robust functional groups like the nitro group or the benzodioxole ring, especially under mild conditions (e.g., alcoholic solvents at 0 °C to room temperature). This ensures a clean reaction with minimal side-product formation, simplifying subsequent purification.
Proposed Synthesis Workflow
The workflow involves a straightforward, single-step reduction followed by an aqueous workup and purification.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous methanol or ethanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This step is critical to control the initial exotherm upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas is evolved. Continue addition until the pH is ~6-7.
-
Workup and Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The use of ethyl acetate ensures efficient extraction of the moderately polar alcohol product.
-
Drying and Concentration: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a light yellow to orange crystalline solid.[2]
Spectroscopic Characterization (Anticipated)
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key signals based on well-established principles and data from analogous structures.[6]
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the two protons of the dioxole methylene group (-O-CH₂-O-) around δ 6.1-6.2 ppm. Aromatic protons on the main ring will appear as singlets in the δ 7.0-7.5 ppm region. The methine proton (-CH(OH)-) would likely be a quartet coupled to the adjacent methyl group, and the hydroxyl proton (-OH) would be a broad singlet. The terminal methyl group (-CH₃) would appear as a doublet around δ 1.4-1.5 ppm.
-
¹³C NMR: Key signals would include the dioxole carbon at ~103 ppm and aromatic carbons between ~105-152 ppm. The carbon bearing the hydroxyl group would be found around 65-70 ppm, and the methyl carbon signal would be upfield at ~25 ppm.
-
IR Spectroscopy: Expected peaks include a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) should be visible near 1510 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretches for the aromatic and aliphatic portions, as well as C=C aromatic stretches, will also be present.
Applications in Research and Development
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is not an end-product but a versatile intermediate with significant potential.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of more complex pharmaceutical agents.[1] It is particularly valuable in the development of novel anti-inflammatory and analgesic drugs, where the benzodioxole moiety is a known pharmacophore.[1][7] Its structure allows for modifications that can lead to derivatives with tailored biological activities, making it an essential building block in drug discovery.[1]
-
Organic Synthesis and Material Science: Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, opens avenues for creating advanced materials and specialty chemicals with enhanced properties like improved thermal stability.[1]
-
Analytical Chemistry: In a laboratory setting, it can be used as a standard reference material for the development and validation of chromatographic methods (e.g., HPLC, GC) aimed at analyzing related compounds.[1]
Safety, Handling, and Storage
Hazard Assessment
-
The ketone precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] It is prudent to assume this alcohol derivative carries similar risks.
-
Avoid contact with skin and eyes.[9] May be harmful if swallowed or in contact with skin.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: If ventilation is inadequate or if handling fine powders, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Storage and Stability
-
Store in a tightly sealed container in a dry, well-ventilated place.[5]
-
Keep protected from light to prevent potential degradation.[5]
-
The compound is stable when stored at room temperature under the recommended conditions.[1]
References
-
1-(Benzo[D][1][4]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem. [Link]
-
1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem. [Link]
-
MAP-LVG923 - SAFETY DATA SHEET. [Link]
- Synthesis of (S)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanochemazone.com [nanochemazone.com]
- 6. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Figure 1: Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol with systematic numbering for NMR assignment.
